molecular formula C12H17F2N5 B11737056 {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B11737056
M. Wt: 269.29 g/mol
InChI Key: XMSRFYYOLRQAOS-UHFFFAOYSA-N
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Description

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine is a complex organic compound featuring two pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine typically involves multi-step organic reactions. The process begins with the preparation of the individual pyrazole rings, followed by their functionalization and subsequent coupling. Common reagents used in these steps include hydrazine derivatives, alkyl halides, and difluoromethylating agents. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the difluoromethyl group, using reagents such as sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaOMe in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine is used as a building block for the synthesis of more complex molecules

Biology

The compound’s biological applications include its use as a ligand in biochemical assays. Its ability to bind to specific proteins or enzymes makes it valuable in studying biological pathways and mechanisms.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Its interactions with biological targets could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The pathways involved in these interactions are often complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • [1-(trifluoromethyl)-1H-pyrazol-5-yl]methylamine
  • [1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine
  • [1-(methyl)-1H-pyrazol-5-yl]methylamine

Uniqueness

What sets {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine apart from similar compounds is its dual pyrazole structure and the presence of both difluoromethyl and propyl groups. These features confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H17F2N5

Molecular Weight

269.29 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(1-propylpyrazol-3-yl)methanamine

InChI

InChI=1S/C12H17F2N5/c1-2-6-18-7-4-10(17-18)8-15-9-11-3-5-16-19(11)12(13)14/h3-5,7,12,15H,2,6,8-9H2,1H3

InChI Key

XMSRFYYOLRQAOS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)CNCC2=CC=NN2C(F)F

Origin of Product

United States

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